molecular formula C8H6FNO5 B2480538 Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate CAS No. 1823843-73-7

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate

Cat. No.: B2480538
CAS No.: 1823843-73-7
M. Wt: 215.136
InChI Key: PPXWZUZQIGTKAF-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Materials Science Research

Halogenated and nitrated benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of complex molecules. The presence of halogen and nitro groups on a benzene (B151609) ring provides chemists with versatile handles for further chemical transformations. For instance, the fluorine atom can modulate the electronic properties and bioavailability of a molecule, a feature highly sought after in the development of pharmaceuticals and agrochemicals. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also be readily reduced to an amino group, opening up a plethora of synthetic possibilities for creating dyes, polymers, and other functional materials.

These derivatives are crucial intermediates in the production of pharmaceuticals, including antibacterial agents and other therapeutics. google.com In materials science, the unique electronic and photophysical properties imparted by halogen and nitro substituents are exploited in the design of liquid crystals, photochemically active materials, and specialized polymers. For example, ortho-nitrobenzyl esters are known for their use as photolabile protecting groups, which can be cleaved with UV light to release a carboxylic acid, a property utilized in drug delivery systems and the fabrication of microarrays.

Overview of the Academic Research Landscape

While specific, in-depth academic studies focusing exclusively on Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate are not abundant in publicly accessible literature, the research landscape for its constituent parts and closely related analogs is rich and indicative of its potential research value. The parent acid, 6-fluoro-2-hydroxy-3-nitrobenzoic acid, and other similar fluorinated nitrobenzoic acids are recognized as important intermediates in medicinal chemistry.

The academic interest in such compounds generally lies in their utility as starting materials for more complex molecules with potential biological activity. Research often focuses on the development of efficient synthetic routes to these substituted benzoic acids and their subsequent conversion into a variety of heterocyclic compounds and other pharmacologically relevant scaffolds. The combination of a fluorine atom, a hydroxyl group, and a nitro group on a benzoic acid framework presents a unique chemical space for exploration in drug discovery programs.

Structural Context and Comparative Analysis within Related Nitro- and Fluorobenzoate Esters

The specific arrangement of substituents on the benzene ring of this compound dictates its chemical properties. The fluorine atom at the 6-position, the hydroxyl group at the 2-position, and the nitro group at the 3-position create a distinct electronic and steric environment.

A comparative analysis with related compounds highlights the structural nuances. For instance, the crystal structure of the closely related Methyl 2-hydroxy-3-nitrobenzoate reveals an approximately planar molecular structure with an intramolecular hydrogen bond between the hydroxyl and carboxylate groups. nih.gov It is highly probable that this compound would exhibit a similar intramolecular hydrogen bond.

The presence of the fluorine atom in this compound, as compared to its non-fluorinated counterpart, is expected to influence its acidity, reactivity, and intermolecular interactions. The table below provides a comparison of this compound with some of its related nitro- and fluorobenzoate esters.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1823843-73-7C₈H₆FNO₅215.14
Methyl 2-hydroxy-3-nitrobenzoate22621-41-6C₈H₇NO₅197.15
Methyl 2-amino-6-fluoro-3-nitrobenzoate346691-23-4C₈H₇FN₂O₄214.15
3-Nitrobenzoic acid121-92-6C₇H₅NO₄167.12

This table is generated based on available data from chemical suppliers and databases and is for comparative purposes.

The steric and electronic effects of the trifluoromethyl group in isomers of nitro trifluoromethyl benzoic acid have been shown to cause significant rotation of the carboxylic acid or nitro groups out of the aromatic plane. researchgate.net While a methyl ester is less bulky than a carboxylic acid, the interplay of the fluoro, hydroxyl, and nitro groups in this compound will similarly define its conformational preferences and crystal packing.

Properties

IUPAC Name

methyl 6-fluoro-2-hydroxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)6-4(9)2-3-5(7(6)11)10(13)14/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXWZUZQIGTKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Methyl 6 Fluoro 2 Hydroxy 3 Nitrobenzoate and Its Structural Analogs

Esterification Strategies for Functionalized Benzoic Acid Precursors

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental step in the synthesis of the target molecule. The choice of esterification method is often dictated by the nature of the substituents on the benzoic acid precursor, particularly the presence of sterically hindering or electronically demanding groups.

Acid-Catalyzed Direct Esterification with Methanol (B129727)

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely employed method. In the context of synthesizing fluorinated nitrobenzoates, this approach has been optimized using microwave technology. A study on the esterification of 4-fluoro-3-nitrobenzoic acid with various alcohols under sealed-vessel microwave conditions demonstrated the efficiency of this technique. The use of a catalytic amount of sulfuric acid at intervals was found to overcome the equilibrium limitations of the reaction. usm.my

The optimization of this process involved varying the temperature and reaction time. The highest yields were achieved at temperatures between 130–150°C with a total irradiation time of 15 minutes. usm.my This method offers a rapid and efficient route to the methyl ester precursor of the target molecule.

EntryTemperature (°C)Time (min)Yield (%)
111015-
212015-
313015Good
414015Good
515015Good

Table 1: Optimization of Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid. usm.my

Carboxylic Acid Activation via Acyl Chloride Formation Followed by Methanolysis

An alternative to direct esterification involves the activation of the carboxylic acid by converting it into a more reactive acyl chloride. This is particularly useful for sterically hindered benzoic acids where direct esterification may be slow or inefficient. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. youtube.comlibretexts.org

The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by methanol to form the corresponding methyl ester. This two-step process, while involving an additional synthetic step, often proceeds with high yields and under mild conditions. rsc.orgrsc.org The kinetics of the methanolysis of substituted benzoyl chlorides have been studied, providing insight into the reaction mechanism, which can range from SN1 to SN2 depending on the substituents and solvent system. rsc.orgresearchgate.net

Regioselective Nitration Reactions in the Synthesis of Fluorinated Hydroxybenzoates

The introduction of a nitro group onto the aromatic ring is a critical step in the synthesis of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents, namely the fluorine, hydroxyl, and methyl ester groups.

The hydroxyl group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. openstax.org Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, yet it also acts as an ortho-, para-director because of its ability to donate a lone pair of electrons via resonance. wikipedia.orglibretexts.org The interplay between these opposing effects determines the position of nitration. In the case of a 6-fluoro-2-hydroxybenzoate precursor, the powerful directing effect of the hydroxyl group would be expected to favor nitration at the positions ortho and para to it.

Studies on the nitration of phenols have shown that the choice of nitrating agent and reaction conditions can significantly influence the ortho- to para- product ratio. dergipark.org.tracs.orgtandfonline.com For instance, the use of ammonium (B1175870) nitrate (B79036) and potassium bisulfate has been reported to achieve regioselective ortho-nitration of various phenols with good to excellent yields. dergipark.org.tr

Phenol DerivativeProductYield (%)
Phenolo-Nitrophenol92
4-Methylphenol2-Nitro-4-methylphenol95
4-Chlorophenol2-Nitro-4-chlorophenol90
4-Bromophenol2-Nitro-4-bromophenol94

Table 2: Regioselective ortho-Nitration of Phenols using NH₄NO₃/KHSO₄. dergipark.org.tr

Halogenation and Hydroxylation Approaches in Substituted Benzoate (B1203000) Framework Modifications

Further modification of the substituted benzoate framework can be achieved through halogenation and hydroxylation reactions. These transformations can introduce additional functional groups that can be utilized for further synthetic manipulations or to modulate the biological activity of the final compound.

Halogenation of aromatic rings, such as benzene (B151609) and its derivatives, is a well-established electrophilic aromatic substitution reaction. libretexts.org For example, the halogenation of methyl salicylate (B1505791) analogs can be achieved using various halogenating agents, and the regioselectivity will be influenced by the existing substituents on the aromatic ring. researchgate.net

Hydroxylation of benzoates, the introduction of a hydroxyl group, can be a more challenging transformation. However, methods have been developed for the direct hydroxylation of methyl benzoate to methyl salicylate using specific catalytic systems. researchgate.net The hydroxylation of fluorinated benzoates has also been studied in the context of microbial metabolism, providing insights into potential biocatalytic approaches. nih.govresearchgate.net

Chemo- and Regioselective Synthesis Considerations for Polyfunctionalized Aromatic Systems

The synthesis of polyfunctionalized aromatic compounds requires careful consideration of chemo- and regioselectivity at each synthetic step. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of a new substituent on the aromatic ring.

Academic Studies on Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing efficient and scalable synthetic routes. Academic studies often focus on systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield of the desired product and minimize the formation of byproducts.

As previously mentioned, the Fischer esterification of substituted benzoic acids has been a subject of optimization studies. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. usm.myacademicpublishers.org For example, in the synthesis of ethyl 4-fluoro-3-nitrobenzoate, optimizing the temperature to 130°C and the irradiation time to 15 minutes resulted in good yields. usm.my

Similarly, the nitration of aromatic compounds is another area where optimization is crucial. The choice of nitrating agent, acid catalyst, and temperature can have a profound impact on both the yield and the regioselectivity of the reaction. orgsyn.orgrsc.org For the nitration of phenols, various methods have been developed to favor either ortho- or para-nitration. dergipark.org.trtandfonline.com The use of tert-butyl nitrite (B80452) has been identified as a chemoselective nitrating agent that provides preferentially mononitro derivatives of phenolic substrates. acs.org

SubstrateReactionKey Optimization ParameterResultReference
4-fluoro-3-nitrobenzoic acidEsterificationMicrowave TemperatureOptimal at 130-150°C usm.my
PhenolNitrationNitrating Agent (NH₄NO₃/KHSO₄)High regioselectivity for ortho-product dergipark.org.tr
PhenolsNitrationNitrating Agent (tert-Butyl Nitrite)Chemoselective mononitration acs.org
Substituted Benzoic AcidsEsterificationCatalyst (Zirconium Complex)Moisture-tolerant, good to moderate yields nih.govacs.org

Table 3: Examples of Academic Studies on Reaction Optimization.

Advanced Spectroscopic Characterization of Methyl 6 Fluoro 2 Hydroxy 3 Nitrobenzoate for Structural Confirmation and Electronic Environment Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Spin-Spin Coupling Constants

In the predicted ¹H-NMR spectrum of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate, the aromatic region would be of particular interest. The two aromatic protons are expected to appear as doublets due to coupling with the adjacent fluorine atom and with each other. The electron-withdrawing effects of the nitro group and the ester functionality, along with the influence of the hydroxyl and fluoro substituents, would significantly affect their chemical shifts. The methyl protons of the ester group would likely appear as a singlet in the upfield region of the spectrum. The hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹H-NMR Data

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic-H (at C4) 7.5 - 7.8 Doublet of doublets J(H-H) = ~8-9 Hz, J(H-F) = ~6-7 Hz
Aromatic-H (at C5) 7.0 - 7.3 Doublet of doublets J(H-H) = ~8-9 Hz, J(H-F) = ~9-10 Hz
OCH₃ 3.9 - 4.1 Singlet N/A

Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR) for Distinct Fluorine Chemical Environments

The ¹⁹F-NMR spectrum is expected to show a single resonance for the fluorine atom attached to the benzene (B151609) ring. The chemical shift of this fluorine atom would be influenced by the electronic effects of the surrounding substituents. The signal would likely be a doublet of doublets due to coupling with the two neighboring aromatic protons.

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Investigations for Carbon Skeleton Elucidation

Predicted ¹³C-NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Ester) 165 - 170
C-F 155 - 160 (doublet, ¹JCF)
C-OH 150 - 155
C-NO₂ 140 - 145
Aromatic C-H 115 - 130
Aromatic C (quaternary) 120 - 140

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound is predicted to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), nitro (NO₂), and carbon-fluorine (C-F) groups. The O-H stretching vibration would appear as a broad band, while the C=O stretch of the ester would be a strong, sharp peak. The asymmetric and symmetric stretching vibrations of the nitro group would also be prominent.

Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl) 3200 - 3500 Broad, Medium
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (methyl) 2850 - 2960 Weak
C=O stretch (ester) 1720 - 1740 Strong
NO₂ asymmetric stretch 1520 - 1560 Strong
NO₂ symmetric stretch 1340 - 1380 Strong
C-F stretch 1100 - 1250 Strong

The Raman spectrum would provide complementary information, with the symmetric vibrations of the nitro group and the aromatic ring breathing modes expected to be particularly strong.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₈H₆FNO₅), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and potentially the entire ester group.

Computational Chemistry and Theoretical Investigations of Methyl 6 Fluoro 2 Hydroxy 3 Nitrobenzoate

Quantum Chemical Calculation Methodologies

The foundation of a computational study of a molecule like Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate lies in the selection of appropriate theoretical methods and basis sets to solve the Schrödinger equation. The choice represents a trade-off between computational cost and accuracy.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational efficiency. For this compound, DFT would be the primary method for determining its three-dimensional structure.

The process begins with a geometry optimization , an iterative procedure where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is found, representing a stable structure (an energy minimum). Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with various exchange-correlation functionals, are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems. rsc.orgnih.gov

Once the optimized geometry is obtained, DFT is used to predict a wide range of electronic properties, including:

Molecular Orbital (MO) energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and electronic transitions.

Electron density and electrostatic potential: These properties reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Vibrational frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure.

While DFT is highly effective, post-Hartree-Fock methods offer a systematic way to improve upon the treatment of electron correlation, which is the interaction between individual electrons. Møller-Plesset second-order perturbation theory (MP2) is a common and computationally accessible post-Hartree-Fock method. nih.govnih.gov

MP2 is generally more computationally demanding than DFT. Therefore, a common strategy is to first optimize the molecular geometry using a less expensive method like DFT and then perform a single-point energy calculation using MP2 with a larger basis set. nih.gov This approach provides a more accurate energy value, which is particularly important when comparing the relative stabilities of different conformers, as the small energy differences between them require high accuracy. nih.gov

A basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of the basis set is paramount for obtaining reliable results. For a molecule containing electronegative atoms like fluorine, oxygen, and nitrogen, the choice of basis set is particularly critical.

Pople-style basis sets are a popular choice and are systematically improvable. A typical starting point would be the 6-31G(d) basis set. The nomenclature indicates:

6-31G: A split-valence basis set, where core electrons are described by one function and valence electrons are described by two functions, allowing for more flexibility in bonding regions.

(d): The addition of polarization functions (in this case, d-orbitals on heavy atoms). These are essential for accurately describing the shape of electron clouds in bonds and are crucial for molecules with multiple bonds and polar atoms. nih.gov

For higher accuracy, especially when calculating energies or properties involving lone pairs or potential hydrogen bonding, the basis set would be augmented with:

Diffuse functions (+): Indicated by a "+" or "++" in the name (e.g., 6-31+G(d) ), these functions are large and spread out, improving the description of the electron density far from the nucleus. rsc.org

Additional polarization functions (p): Adding p-orbitals to hydrogen atoms (e.g., 6-31G(d,p) ) further improves the description of bonding.

For high-accuracy energy calculations, larger basis sets like the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) or larger Pople sets like 6-311++G(d,p) would be employed. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

The presence of several rotatable single bonds in this compound implies the existence of multiple conformers (rotational isomers). The relative orientation of the ester, hydroxyl, and nitro groups can significantly influence the molecule's stability and properties.

The primary sources of conformational isomerism in this molecule are the rotation around the C(ring)–COOCH₃ bond and the C(ring)–OH bond. Due to the ortho-positioning of the substituents, steric hindrance and intramolecular hydrogen bonding are expected to be the dominant factors governing conformational preference.

A computational search would identify several potential low-energy conformers. Key isomers would likely differ in the orientation of the ester's carbonyl group (C=O) relative to the adjacent fluorine atom and the orientation of the hydroxyl proton. The hydroxyl group could potentially form an intramolecular hydrogen bond with the oxygen of the adjacent nitro group or the carbonyl oxygen of the ester group, which would strongly stabilize those particular conformations.

The relative stabilities of these isomers are determined by comparing their computed electronic energies (including zero-point vibrational energy corrections).

Table 1: Hypothetical Relative Stabilities of this compound Conformers (Note: This data is illustrative and represents typical results from a DFT/6-311+G(d,p) calculation.)

Conformer IDDescriptionRelative Energy (kcal/mol)
Conf-A Global Minimum; OH forms H-bond with Nitro group; C=O oriented away from F0.00
Conf-B OH forms H-bond with Ester C=O; C=O oriented toward F1.85
Conf-C OH free; C=O oriented away from F3.50
Conf-D OH free; C=O oriented toward F4.20

This interactive table demonstrates how computational results would quantify the stability of different rotational isomers.

Understanding the energy barriers that separate these stable conformers is crucial for describing the molecule's dynamics. A low barrier implies rapid interconversion at room temperature, while a high barrier could allow for the isolation of individual conformers.

These barriers are calculated by performing a relaxed potential energy surface (PES) scan . In this procedure, a key dihedral angle (e.g., the F–C–C=O angle that defines the ester's orientation) is systematically rotated in fixed increments (e.g., 10°). At each step, the dihedral angle is held constant while the rest of the molecule's geometry is allowed to relax to its minimum energy. Plotting the energy versus the dihedral angle reveals the energy profile for the rotation, with the maxima on the curve representing the transition states and their energies corresponding to the rotational barriers. nsf.gov Such calculations are vital for understanding the flexibility and conformational landscape of the molecule.

Table 2: Hypothetical Rotational Energy Barriers for Conformer Interconversion (Note: This data is illustrative and represents typical results from a DFT/6-311+G(d,p) calculation.)

InterconversionDihedral Angle ScannedCalculated Barrier Height (kcal/mol)
Conf-A ↔ Conf-D F-C6-C1-C(ester)6.8
Conf-A ↔ Conf-C C1-C2-O-H4.5

This interactive table shows how the energy cost of rotating specific bonds would be quantified, providing insight into the molecule's flexibility.

Influence of Aromatic Substituents on Molecular Conformation

The molecular conformation of this compound is significantly influenced by the interplay of its aromatic substituents: the fluoro, hydroxyl, nitro, and methyl ester groups. The presence of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the methyl ester is a primary determinant of the molecule's planarity. This interaction, commonly observed in similar 2-hydroxybenzoyl compounds, locks the orientation of the ester group relative to the phenyl ring. nih.govresearchgate.net

The fluoro and nitro groups, due to their electronic and steric demands, further modulate the geometry. The strong electron-withdrawing nature of both the fluoro and nitro groups can affect the bond lengths and angles of the benzene (B151609) ring. Theoretical calculations, such as those performed using Density Functional Theory (DFT), would be expected to show a slight distortion from a perfect hexagonal ring geometry. The rotational barrier of the methyl group in the ester function and the potential for minor out-of-plane arrangements of the nitro group's oxygen atoms would also be key conformational parameters to investigate.

Table 1: Predicted Key Conformational Features of this compound

FeaturePredicted CharacteristicInfluencing Factors
Overall GeometryLargely planarIntramolecular hydrogen bonding
Benzene RingSlightly distorted hexagonSteric and electronic effects of substituents
Ester Group OrientationCoplanar with the ringHydrogen bonding with the hydroxyl group
Nitro GroupPotential for slight torsionSteric hindrance and electronic repulsion

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a critical tool for understanding the charge distribution and predicting the reactive sites of a molecule. For this compound, the MEP surface would highlight distinct regions of positive and negative potential.

The most negative regions (electron-rich) are anticipated to be localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester, making these sites susceptible to electrophilic attack. The hydroxyl oxygen, being involved in an intramolecular hydrogen bond, would be less negative. Conversely, the most positive potential (electron-deficient) is expected around the hydroxyl hydrogen and the hydrogen atoms of the benzene ring, indicating their susceptibility to nucleophilic attack. This analysis is invaluable for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system. nih.gov

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Electronic Transitions (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory provides profound insights into a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the hydroxyl group, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, is predicted to be centered on the electron-withdrawing nitro group and the carbonyl carbon of the ester.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of strong electron-withdrawing groups like the nitro and fluoro substituents would likely result in a relatively small HOMO-LUMO gap, indicating a molecule that is reactive and capable of participating in charge-transfer interactions. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics

OrbitalPredicted LocalizationImplication
HOMOPhenyl ring, Hydroxyl groupSite of electron donation
LUMONitro group, Carbonyl groupSite of electron acceptance
HOMO-LUMO Gap Relatively smallHigh reactivity, potential for electronic transitions

Topological Analyses (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analyses of the electron density provide a detailed picture of the bonding and non-covalent interactions within a molecule.

Reduced Density Gradient (RDG): This analysis would visualize and characterize the non-covalent interactions. For this compound, RDG analysis is expected to clearly show the strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups. Weaker van der Waals interactions between other nearby atoms would also be identifiable. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL analyses provide a method to map the electron localization in a molecule, offering a clear picture of chemical bonds and lone pairs. In this molecule, high localization would be expected in the regions of the covalent bonds (C-C, C-H, C-O, etc.) and around the oxygen and nitrogen atoms corresponding to their lone pairs. These analyses would quantitatively confirm the covalent and non-covalent nature of the interactions within the molecule. nih.gov

Solvent Effects on Conformational Equilibria and Electronic Properties, Investigated via Continuum Solvation Models

The properties of a molecule can be significantly altered by its environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the molecule's conformation and electronic structure.

For this compound, increasing the polarity of the solvent is predicted to have a notable impact. The intramolecular hydrogen bond might be slightly weakened in polar protic solvents due to competition for hydrogen bonding. Furthermore, the HOMO-LUMO gap is expected to decrease in more polar solvents, which can stabilize both the ground and excited states, potentially leading to a red shift in the UV-Vis absorption spectrum. The dipole moment of the molecule would also be expected to increase with solvent polarity due to the enhanced polarization of the electron density.

Prediction of Spectroscopic Parameters from Theoretical Calculations

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group (broadened by hydrogen bonding), the C=O stretching of the ester, the asymmetric and symmetric stretching of the NO2 group, and the C-F stretching.

NMR Spectroscopy: Theoretical calculations can accurately predict the 1H and 13C chemical shifts. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the proton of the hydroxyl group would show a significant downfield shift due to hydrogen bonding. The carbon atoms attached to the electron-withdrawing fluoro and nitro groups would also exhibit characteristic shifts. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted transitions would likely involve π → π* and n → π* excitations, with the HOMO to LUMO transition being a major contributor. nih.gov

Chemical Reactivity and Role As a Synthetic Intermediate in Advanced Organic Research

Nucleophilic Aromatic Substitution Reactions Involving Fluorine and Nitro Groups

The benzene (B151609) ring of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate is electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the methyl ester group (-COOCH₃). This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), a key reaction for modifying aromatic systems.

In this context, the fluorine atom serves as an excellent leaving group. Its high electronegativity contributes to the activation of the carbon atom to which it is attached, making it susceptible to attack by nucleophiles. The nitro group, being ortho to the fluorine, provides powerful activation through resonance stabilization of the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. While the nitro group itself can be displaced under certain conditions, the displacement of the fluoride (B91410) ion is significantly more common and synthetically useful in this substitution pattern. A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted products.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent Example Product Structure
Alkoxide Sodium Methoxide (NaOCH₃) Methyl 2-hydroxy-6-methoxy-3-nitrobenzoate
Amine Benzylamine (BnNH₂) Methyl 6-(benzylamino)-2-hydroxy-3-nitrobenzoate
Thiolate Sodium Thiophenoxide (NaSPh) Methyl 2-hydroxy-3-nitro-6-(phenylthio)benzoate

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group to a primary amine is a fundamental transformation that significantly alters the electronic properties of the aromatic ring and introduces a versatile functional group for further derivatization. The key challenge is to achieve this conversion without affecting the methyl ester, which is susceptible to reduction or hydrolysis under harsh conditions.

Several methods are available for the chemoselective reduction of aromatic nitro groups. niscpr.res.injsynthchem.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen (H₂) is a common and efficient method. sciencemadness.org Transfer hydrogenation, using hydrogen donors such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers a milder alternative. Another widely used approach involves the use of metals in acidic media, such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). These methods are generally compatible with ester functionalities. sciencemadness.org The successful conversion of this compound to Methyl 3-amino-6-fluoro-2-hydroxybenzoate demonstrates the viability of this selective transformation. appchemical.com

Table 2: Conditions for Selective Nitro Group Reduction

Reagent/System Solvent Key Advantages
H₂ / Pd-C Methanol (B129727) or Ethanol High yield, clean reaction, easy product isolation. sciencemadness.org
Fe / Acetic Acid Ethanol/Water Inexpensive, effective for many substrates.
Sodium Dithionite (Na₂S₂O₄) Water/Organic Co-solvent Mild conditions, often ester-friendly. sciencemadness.org
Tin(II) Chloride (SnCl₂) Ethanol / HCl Classic method, reliable for aromatic nitro groups.

Ester Hydrolysis and Subsequent Derivatization of the Carboxylic Acid Moiety

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 6-fluoro-2-hydroxy-3-nitrobenzoic acid, under either acidic or basic conditions. quora.com Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The presence of the electron-withdrawing nitro group can make the ester's carbonyl carbon more susceptible to nucleophilic attack, potentially speeding up the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). brainly.com

Once formed, the carboxylic acid moiety is a versatile handle for a wide range of chemical modifications. It can be converted into acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which are then readily reacted with amines to form amides or with alcohols to form different esters. The carboxylic acid can also participate in coupling reactions, such as those mediated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form amide bonds directly with amines.

Utilization in the Preparation of Complex Organic Molecules for Academic Investigations

The multiple functional groups on this compound make it an ideal starting point for the synthesis of complex heterocyclic systems and other novel organic molecules for academic research. Analogues such as methyl salicylate (B1505791) are recognized as valuable intermediates in organic synthesis. nih.govresearchgate.net

For instance, after the selective reduction of the nitro group to an amine (forming Methyl 3-amino-6-fluoro-2-hydroxybenzoate), the resulting ortho-aminophenol derivative can undergo condensation reactions with various electrophiles. Reaction with 1,3-dicarbonyl compounds can lead to the formation of benzodiazepine (B76468) or other related seven-membered heterocyclic structures. The amino group can also be diazotized and converted into a range of other substituents, or it can participate in cyclization reactions to form benzoxazoles or other fused ring systems. The fluorine atom can be displaced via SNAr either before or after these transformations, adding another layer of synthetic flexibility.

Precursor Development for Agrochemistry and Pharmaceutical Research Building Blocks

The structural motifs accessible from this compound are prevalent in biologically active molecules, making it a valuable precursor for building blocks in agrochemical and pharmaceutical research. Substituted aminobenzoic acids and their derivatives are important intermediates for creating compounds with therapeutic applications. orgsyn.org For example, 2-aminobenzothiazoles, which can be synthesized from related aniline (B41778) precursors, exhibit a wide range of biological activities including anti-tumor, anti-inflammatory, and antimicrobial properties. researchgate.netderpharmachemica.comscholarsresearchlibrary.com

The synthesis of novel anticancer drug intermediates often involves fluorinated aminobenzoate structures. patsnap.com The strategic placement of fluorine, hydroxyl, and amino (derived from the nitro group) functionalities on the benzene ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, or bioavailability. Therefore, this compound and its immediate derivatives serve as key starting materials for creating libraries of novel compounds for screening in these fields.

Broader Research Applications of Methyl 6 Fluoro 2 Hydroxy 3 Nitrobenzoate and Its Derivatives

Investigation in the Development of Novel Functional Materials

The unique electronic properties imparted by the fluorine and nitro substituents on an aromatic ring make Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate a promising scaffold for the development of novel functional materials. These materials often exhibit unique optical and electronic characteristics with applications in sensing and nonlinear optics.

Nitroaromatic compounds are known to be effective in the detection of various substances, particularly electron-rich analytes. The strong electron-withdrawing nature of the nitro group can lead to fluorescence quenching upon interaction with specific molecules, forming the basis for sensitive fluorescent sensors. nih.govdrughunter.com For instance, fluorescent films incorporating polycyclic aromatic hydrocarbons have been successfully used for the detection of nitroaromatic compounds themselves in the vapor phase. drughunter.com While nitroaromatics are often considered non-fluorescent, strategic molecular design can overcome this limitation, paving the way for new nitro-substituted fluorophores. researchgate.net The presence of the fluorine atom can further enhance the stability and photophysical properties of such materials. nih.gov

Furthermore, the "push-pull" electronic nature of molecules containing both electron-donating (like the hydroxyl group) and electron-accepting (like the nitro group) substituents can lead to significant nonlinear optical (NLO) properties. ontosight.ai These materials are of great interest for applications in optoelectronics and photonics. ontosight.aimdpi.com Substituted benzoate (B1203000) derivatives, particularly those with polarizable groups, have been investigated for their second-harmonic generation (SHG) capabilities. ontosight.aimdpi.com The combination of the fluoro, hydroxy, and nitro groups in this compound could result in a molecule with a significant dipole moment and hyperpolarizability, making its derivatives candidates for NLO materials.

Table 1: Potential Functional Material Applications of Substituted Benzoates

Application AreaRelevant Functional GroupsPrinciple of OperationPotential Advantage of this compound Scaffold
Fluorescent Sensors Nitro group, Aromatic ringFluorescence quenching upon analyte bindingEnhanced sensitivity and stability due to fluorine substitution.
Nonlinear Optical (NLO) Materials Electron-donating (hydroxyl) and electron-withdrawing (nitro) groupsHigh molecular hyperpolarizability leading to second-harmonic generationThe combined electronic effects of fluoro, hydroxyl, and nitro groups could lead to enhanced NLO properties.
Organic Electronics Aromatic core, Electron-withdrawing groupsModulation of electronic properties for use in n-type semiconductorsThe nitro group can lower the LUMO energy level, a desirable property for electron-transporting materials. rsc.org

Chemical Probes in Enzyme Interaction Studies and Mechanism Elucidation Research

The structural features of this compound, particularly the fluorine atom, make it and its derivatives valuable tools for studying enzyme interactions and elucidating biochemical mechanisms. Fluorinated compounds are widely used as mechanistic probes and enzyme inhibitors in chemical biology. u-tokyo.ac.jpipinnovative.comrroij.com

The fluorine atom can serve as a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy. nih.gov The 19F nucleus has a distinct NMR signal that is highly sensitive to its local chemical environment. researchgate.net This allows researchers to monitor the binding of a fluorinated inhibitor to an enzyme's active site and to characterize the conformational changes that occur upon binding. nih.govresearchgate.net This technique, known as 19F NMR, provides valuable insights into enzyme-inhibitor interactions at the molecular level. nih.govacs.org

Furthermore, the introduction of a fluorine atom into a substrate analog can significantly alter its electronic properties, making it a useful tool for probing enzyme mechanisms. u-tokyo.ac.jppatsnap.com For example, the high electronegativity of fluorine can destabilize cationic intermediates in an enzymatic reaction, allowing for the trapping and characterization of these transient species. patsnap.com Fluorinated compounds can act as competitive inhibitors, where they compete with the natural substrate for binding to the enzyme's active site. ipinnovative.com The presence of the nitro group can also contribute to inhibitory activity, as nitroaromatic compounds have been shown to inhibit certain enzymes. unl.edunih.gov

The combination of a fluorine atom for NMR studies and a reactive nitro group suggests that derivatives of this compound could be designed as sophisticated chemical probes. For instance, a derivative could be synthesized to bind to a specific enzyme, with the 19F NMR signal reporting on the binding event and the nitro group potentially participating in covalent modification of the active site, thereby providing detailed mechanistic information.

Table 2: Application of Fluorinated and Nitroaromatic Compounds as Enzyme Probes

Technique/ApplicationRole of Fluorine/Nitro GroupInformation Gained
19F NMR Spectroscopy Fluorine acts as a sensitive NMR probe. nih.govresearchgate.netBinding affinity, conformational changes upon binding, enzyme kinetics. nih.govacs.org
Mechanism-Based Inhibition Fluorine's electronegativity can alter reaction pathways. patsnap.comElucidation of reaction intermediates and transition states.
Competitive Inhibition The overall molecule can mimic the natural substrate. ipinnovative.comDetermination of inhibitor potency (Ki) and binding mode.
Enzyme Activity Modulation The nitro group can interact with active site residues. unl.edunih.govUnderstanding the role of specific functional groups in catalysis and inhibition.

Exploration in Structure-Activity Relationship (SAR) Studies for the Design of New Chemical Entities

The systematic modification of the this compound scaffold is a promising strategy in structure-activity relationship (SAR) studies for the design of new chemical entities with desired biological activities. SAR studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological effects. scilit.com

The introduction of fluorine into a drug candidate can have profound effects on its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for the fine-tuning of a molecule's properties to improve its therapeutic profile. ipinnovative.compatsnap.com The strategic placement of a fluorine atom can block metabolic pathways, thereby increasing the drug's half-life.

The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties and its interactions with biological targets. nih.gov The position of the nitro group on the aromatic ring can have a dramatic effect on the biological activity of the compound. mdpi.commedicineinnovates.com In SAR studies, the nitro group can be moved to different positions or replaced with other functional groups to probe the electronic and steric requirements of the target's binding site. Quantitative structure-activity relationship (QSAR) models are often developed for nitroaromatic compounds to predict their biological activities based on their molecular descriptors. dergipark.org.trnih.govnumberanalytics.com

By systematically modifying the this compound core—for instance, by altering the ester group, changing the position of the substituents, or introducing new functional groups—researchers can generate a library of compounds for biological screening. The data obtained from these screenings can then be used to build robust SAR models, guiding the rational design of more potent and selective therapeutic agents.

Table 3: Influence of Key Functional Groups in SAR Studies

Functional GroupCommon Modifications in SARImpact on Physicochemical and Biological Properties
Fluorine Introduction at various positions, replacement of H or OH. nih.govIncreased metabolic stability, altered lipophilicity, enhanced binding affinity. ipinnovative.compatsnap.com
Nitro Group Positional changes, replacement with other electron-withdrawing or -donating groups. mdpi.commedicineinnovates.comModified electronic properties, altered binding interactions, potential for bioactivation. nih.gov
Hydroxyl Group Conversion to ethers or esters, replacement with bioisosteres.Altered hydrogen bonding capacity, modified solubility and lipophilicity.
Methyl Ester Hydrolysis to carboxylic acid, conversion to amides or other esters.Changes in solubility, polarity, and potential for prodrug strategies.

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Sustainable Synthesis of Fluorinated Benzoates

The synthesis of fluorinated aromatic compounds, including Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate, traditionally relies on methods that can involve hazardous reagents, harsh reaction conditions, and significant solvent waste. jddhs.com The principles of green chemistry are driving research towards more environmentally benign and sustainable synthetic routes. Future efforts in this area are focused on several key aspects:

Alternative Solvents and Reaction Conditions: A primary goal is to replace conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids. jddhs.com Solvent-free reaction conditions are also being explored. Additionally, energy-efficient techniques such as microwave-assisted synthesis and continuous flow processing can reduce reaction times and energy consumption, offering more sustainable manufacturing pathways. jddhs.comrsc.orgmit.edu

Safer Fluorinating Agents: Research is actively seeking alternatives to traditional, often hazardous, fluorinating agents. researchgate.net The development and application of milder and more selective reagents are crucial for improving the safety and environmental profile of fluorination reactions. mdpi.comnumberanalytics.com Recent advancements include novel methods for converting readily available materials like thiols into sulfonyl fluorides, minimizing toxic byproducts. eurekalert.org

Catalytic Innovations: The use of biocatalysis and heterogeneous catalysis presents a significant opportunity for greener synthesis. jddhs.com Enzymes can offer high selectivity under mild conditions, while recyclable solid catalysts can simplify product purification and reduce waste. The development of routes that combine selective direct fluorination with biochemical processes, for instance, has shown promise for being more efficient and scalable. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Fluorinated Benzoates
ParameterTraditional SynthesisGreen Chemistry Approach
SolventsOften volatile organic compounds (VOCs)Water, supercritical fluids, ionic liquids, or solvent-free conditions jddhs.com
Energy ConsumptionHigh, due to prolonged heating/cooling cyclesReduced via microwave-assisted or continuous flow processes jddhs.commit.edu
ReagentsPotentially hazardous or toxic fluorinating and nitrating agentsMilder, selective, and recyclable reagents; biocatalysts jddhs.comeurekalert.org
Waste GenerationSignificant, including solvent waste and byproductsMinimized through atom economy, catalysis, and solvent reduction jddhs.com

Application of Advanced Spectroscopic Techniques for In-situ Monitoring of Chemical Transformations

A detailed understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for this purpose.

Real-time Reaction Analysis: Techniques such as in-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy enable researchers to follow the progress of a reaction in real time. nih.govrsc.orgrsc.org This continuous monitoring provides valuable kinetic data and can reveal mechanistic insights that are not obtainable from conventional offline analysis. nih.gov For example, NMR can be used for the non-invasive analysis of microbial transformations of fluorinated analogues. nih.gov

Probing Specific Processes: Surface-enhanced Raman spectroscopy (SERS) has shown potential for monitoring specific chemical transformations, such as nitration, even at very low concentrations. nih.gov This level of sensitivity is crucial for detecting subtle changes and identifying key reaction indicators.

Table 2: Advanced Spectroscopic Techniques for In-situ Monitoring
TechniqueApplication in Synthesis MonitoringKey Advantages
In-situ FTIR SpectroscopyTracking changes in functional groups during esterification or nitration.Provides real-time kinetic profiles and mechanistic information. nih.gov
In-situ NMR SpectroscopyFollowing the conversion of specific atoms and identifying intermediates. rsc.orgOffers detailed structural information and can trace atomic fate during a reaction. rsc.orgnih.gov
Raman Spectroscopy (SERS)Monitoring specific bond formations, such as the introduction of a nitro group. nih.govHigh sensitivity for certain functional groups, applicable at low concentrations. nih.gov

Integration of Machine Learning and Artificial Intelligence for Predicting Compound Reactivity and Designing Novel Analogs

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by providing powerful tools for prediction and design. mdpi.com For a compound like this compound, these computational approaches can significantly accelerate the discovery and development of new analogs and applications.

Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict outcomes, yields, and optimal conditions, reducing the need for extensive trial-and-error experimentation. researchgate.nettechnologynetworks.com For nitroaromatic compounds specifically, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict properties and potential biological effects based on molecular structure. nih.govresearchgate.netmdpi.com This allows for the rapid screening of virtual compounds.

De Novo Design: AI-powered generative models can design entirely new molecules (de novo) with specific desired properties. nih.govdigitellinc.com By defining a target profile—for instance, enhanced electronic properties or specific binding capabilities—these algorithms can generate novel analogs of this compound that are tailored for a particular purpose. Recent platforms have demonstrated the ability to create novel, functional synthetic proteins from scratch, showcasing the potential to design molecules with precise biological functions. drugtargetreview.com

Accelerating Discovery: The integration of AI with automated synthesis platforms creates a closed-loop system where new compounds are designed, synthesized, and tested in a rapid, iterative cycle. This data-driven approach has the potential to dramatically speed up the process of chemical discovery. technologynetworks.com

Table 3: Applications of AI and Machine Learning in Chemical Research
AI/ML ApplicationObjectivePotential Impact on Research
Reactivity PredictionTo forecast the outcome and yield of chemical reactions. researchgate.netrsc.orgReduces experimental workload and accelerates synthesis optimization.
QSAR ModelingTo predict the properties (e.g., toxicity, reactivity) of nitroaromatic compounds. nih.govmdpi.comEnables rapid virtual screening and hazard assessment of new analogs. researchgate.net
De Novo Molecular DesignTo generate novel chemical structures with desired characteristics. nih.govdigitellinc.comFacilitates the creation of tailored molecules for specific applications.
Automated SynthesisTo integrate AI-driven design with robotic synthesis and testing. technologynetworks.comCreates high-throughput discovery platforms for new materials and drugs.

Exploration of New Derivatization Strategies to Tune Electronic and Structural Characteristics for Specific Research Needs

The functional groups of this compound—the hydroxyl, nitro, ester, and fluoro groups—provide multiple sites for chemical modification, or derivatization. Future research will likely focus on exploring these derivatization pathways to fine-tune the molecule's properties for specific applications.

Modifying Structural Characteristics: Introducing different functional groups can alter the molecule's size, shape, and potential for intermolecular interactions like hydrogen bonding. These structural changes can influence its physical properties, such as solubility and crystal packing, which are critical in materials science applications.

Systematic Analog Synthesis: A systematic exploration of derivatization reactions would lead to the creation of a library of analogs. This library could then be screened for various applications, with the structure-property relationships elucidated through a combination of experimental testing and computational modeling.

Table 4: Potential Derivatization Strategies and Their Effects
Functional Group SitePotential Derivatization ReactionPredicted Effect on Properties
Hydroxyl (-OH)Alkylation (O-alkylation), Acylation (esterification)Alters hydrogen bonding capability, modifies solubility, tunes electronic donation.
Ester (-COOCH₃)Hydrolysis to carboxylic acid, AmidationIntroduces new functional groups for further modification, changes polarity.
Nitro (-NO₂)Reduction to an amino group (-NH₂)Dramatically alters electronic properties (from withdrawing to donating), creates a site for diazotization or acylation.
Fluoro (-F)Nucleophilic Aromatic Substitution (SNAr)Replaces fluorine with other groups (e.g., -OR, -NR₂), significantly changing electronic and steric properties.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate, considering regioselectivity and yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate precursor. For example, nitration and fluorination steps must be carefully ordered to achieve regioselectivity. A common approach is:

Esterification : Start with 2-hydroxybenzoic acid, protect the hydroxyl group via methyl esterification (e.g., using methanol and H₂SO₄) .

Nitration : Use a nitrating mixture (e.g., HNO₃ in H₂SO₄ or acetic anhydride) at controlled temperatures (0–5°C) to introduce the nitro group at the meta position relative to the ester .

Fluorination : Introduce fluorine at the para position to the hydroxyl group via electrophilic aromatic substitution (e.g., using Selectfluor or F₂ gas under inert conditions).
Key challenges include avoiding over-nitration and managing competing substituent directing effects. Yields can be optimized by monitoring reaction progress via TLC or HPLC .

Q. How can the purity and structure of this compound be validated experimentally?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against known standards .
  • Structural Confirmation :
  • NMR : ¹H and ¹³C NMR to confirm substituent positions. For example, the hydroxyl proton (if free) appears as a broad singlet, while the nitro group deshields adjacent protons .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1530 cm⁻¹ (nitro group), and ~1250 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences. The nitro group’s polarity aids in crystallization .
  • Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50). Monitor fractions by TLC (Rf ~0.3–0.5) .
  • Acid-Base Extraction : If the hydroxyl group is deprotonated, use aqueous NaOH to separate acidic impurities, followed by neutralization .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood due to potential nitro compound toxicity and volatility .
  • Storage : Keep in a cool, dry place (<4°C) in amber glass to prevent photodegradation. Avoid contact with strong oxidizers (risk of explosive decomposition) .

Q. Which analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer :
  • HPLC-UV : Quantify using a calibration curve (linear range: 0.1–10 µg/mL).
  • GC-MS : Derivatize the hydroxyl group (e.g., silylation) to improve volatility .
  • Titration : For crude mixtures, non-aqueous titration with perchloric acid in glacial acetic acid .

Advanced Research Questions

Q. How do electronic and steric effects of the nitro, fluoro, and hydroxyl groups influence reactivity in further derivatization?

  • Methodological Answer :
  • Electronic Effects : The nitro group is strongly electron-withdrawing, directing electrophiles to meta positions. The fluoro group (weakly electron-withdrawing) and hydroxyl group (electron-donating when deprotonated) create competing directing effects.
  • Steric Effects : The methyl ester at position 2 and nitro at position 3 introduce steric hindrance, limiting access to the ortho positions. Computational modeling (e.g., DFT) can predict reactive sites .
  • Experimental Validation : Perform Suzuki coupling or nucleophilic aromatic substitution with varying electrophiles to map reactivity .

Q. What crystallographic challenges arise in determining the crystal structure of this compound?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from acetone/hexane mixtures may yield suitable single crystals. Hydrogen bonding between hydroxyl and nitro groups can stabilize the lattice .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction. SHELX software refines the structure, but twinning or disorder (common in nitro compounds) may require iterative refinement .

Q. Can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer :
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays). Nitro groups often confer activity against anaerobes .
  • Enzyme Inhibition : Evaluate inhibition of acetylcholinesterase or cytochrome P450 via fluorometric assays. The fluoro group may enhance binding affinity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC. Nitro groups may hydrolyze to amines under acidic conditions .
  • pH-Dependent Degradation : Use phosphate buffers (pH 3–9) to identify degradation products (e.g., demethylation or nitro reduction) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Variable Temperature NMR : Detect hydrogen bonding or dynamic effects causing shifts .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled nitro derivatives to clarify assignments .
  • Cross-Validation : Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.